![molecular formula C14H14ClN3O2S B2427926 N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxyacetamide CAS No. 887223-70-3](/img/structure/B2427926.png)

N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxyacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

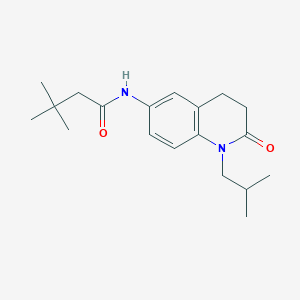

Molecular Structure Analysis

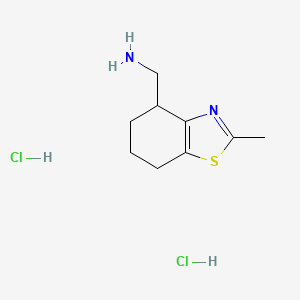

The molecular structure of this compound would likely involve a thieno[3,4-c]pyrazole core with a 4-chlorophenyl group and a methoxyacetamide group attached. The exact 3D conformation would depend on the specific stereochemistry and electronic configuration of the molecule .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The pyrazole ring, the chlorophenyl group, and the methoxyacetamide group could all potentially participate in various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as solubility, melting point, boiling point, and stability could be influenced by the presence and position of the functional groups .Applications De Recherche Scientifique

- Pyrazolo [3,4-d]pyrimidines, including our compound, have drawn attention as potential anticancer agents. They exhibit anti-proliferative and antitumor activity, making them attractive for developing target-specific cancer chemotherapeutics .

- Specifically, pyrazolo [3,4-d]pyrimidin-4-ol derivatives with phenyl groups at N-1 and p-C6H4 at C-6 demonstrated better inhibitory activity against breast adenocarcinoma (MCF-7) cells. These compounds could be considered as candidates for further optimization in cancer treatment .

- Molecular modeling studies have indicated that pyrazoline derivatives, including those related to our compound, exhibit selective inhibition potential against acetylcholinesterase (AChE). This suggests a neuroprotective role in disorders like Parkinson’s disease (PD) and other age-linked neurological conditions .

- Pyrazole-bearing compounds are known for their diverse pharmacological effects. Some hydrazine-coupled pyrazoles have shown potent antileishmanial and antimalarial activities .

- Molecular docking calculations can identify the binding sites of our compound to active MMP-2 metalloproteinase receptors on cancer cells. This information could guide the search for new substituents with enhanced interactions .

Anticancer Activity

Neuroprotective Potential

Antileishmanial and Antimalarial Activities

Metalloproteinase Receptors

Orientations Futures

Mécanisme D'action

Target of Action

Similar compounds such as pyraclostrobin are known to inhibit the mitochondrial respiration of fungi, suggesting that this compound might have a similar target.

Mode of Action

Based on the similarity to pyraclostrobin , it can be inferred that this compound might interact with its targets by inhibiting mitochondrial respiration. This inhibition could potentially lead to the disruption of essential metabolic processes in the target organisms.

Propriétés

IUPAC Name |

N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClN3O2S/c1-20-6-13(19)16-14-11-7-21-8-12(11)17-18(14)10-4-2-9(15)3-5-10/h2-5H,6-8H2,1H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGRBYNXDDPWEFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)NC1=C2CSCC2=NN1C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxyacetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

acetate](/img/structure/B2427850.png)

![2-{[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]methyl}benzoic acid](/img/structure/B2427851.png)

![4-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2427854.png)

![tert-Butyl 1-amino-7-azaspiro[3.5]nonane-7-carboxylate hydrochloride](/img/structure/B2427865.png)